3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine

Medicinal Chemistry Lipophilicity Drug Design

Medicinal chemists often require imidazo[1,2-a]pyridine building blocks with both a reactive diversification handle and tailored lipophilicity-yet generic analogs lack the optimal substituent combination, forcing extra synthetic steps. • C3-Br enables regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for rapid library synthesis. • Pre-installed tert-butyl group delivers a high baseline LogP of 4.05 (ΔLogP +2.41 vs. non-tert-butyl analog), enhancing membrane permeability for CNS and intracellular targets. • Available in gram-scale quantities with reliable purity (≥95%) for lead optimization and property-driven design campaigns.

Molecular Formula C11H12BrClN2
Molecular Weight 287.58 g/mol
CAS No. 904813-68-9
Cat. No. B1284471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine
CAS904813-68-9
Molecular FormulaC11H12BrClN2
Molecular Weight287.58 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)Br
InChIInChI=1S/C11H12BrClN2/c1-11(2,3)9-10(12)15-6-7(13)4-5-8(15)14-9/h4-6H,1-3H3
InChIKeyYNUPSOWFETTWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine (CAS 904813-68-9) – Core Structural and Identity Data


3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine (CAS 904813-68-9) is a polyhalogenated imidazo[1,2-a]pyridine heterocycle with the molecular formula C11H12BrClN2 and a molecular weight of 287.58 g/mol . This scaffold is characterized by a tert-butyl group at the C2 position, a bromine atom at C3, and a chlorine atom at C6, creating a distinct electronic and steric profile . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery research .

Why Substituting 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine (CAS 904813-68-9) with a Close Analog Is Not Advisable


Generic substitution of this compound with in-class analogs is chemically unsound due to the critical interplay of substituents that dictate both physicochemical properties and synthetic utility. Removing the tert-butyl group significantly reduces lipophilicity (ΔLogP ≈ -2.4) , altering membrane permeability and metabolic stability profiles in derived analogs. Conversely, removing the C3 bromine atom eliminates the primary site for regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. Replacing the tert-butyl group with a smaller alkyl group (e.g., methyl) fails to provide the same degree of steric protection and lipophilic bulk, which are often crucial for target binding or for tuning pharmacokinetic parameters [2]. Thus, the specific combination of a bulky, lipophilic tert-butyl group and a reactive C3-bromo handle makes this compound uniquely suited for specific synthetic sequences and lead optimization campaigns.

Quantitative Differentiation of 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine (CAS 904813-68-9) from Closest Analogs


Increased Lipophilicity (LogP) Relative to Non-Brominated Analog

The target compound exhibits a higher calculated LogP value compared to its non-brominated analog, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (CAS 873943-63-6). This difference is attributed to the presence of the C3 bromine atom, which increases the compound's overall hydrophobicity. Higher lipophilicity can significantly impact membrane permeability, metabolic stability, and target binding affinity .

Medicinal Chemistry Lipophilicity Drug Design

Significantly Higher Lipophilicity Compared to Non-tert-Butyl Analog

The target compound's tert-butyl group provides a substantial increase in lipophilicity compared to an analog lacking this bulky alkyl substituent. 3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4), which has a hydrogen in place of the tert-butyl group, has a predicted LogP of approximately 1.64 . This large difference highlights the profound impact of the C2 substituent on the overall physicochemical profile .

Medicinal Chemistry Lipophilicity Pharmacokinetics

Enhanced Physical Density Relative to Non-Brominated Analog

The introduction of a bromine atom at the C3 position increases the molecular weight and density of the compound compared to its non-brominated counterpart. This physical property can be relevant for solid-state formulation and handling during synthesis and purification .

Physical Chemistry Formulation Solid State

Molecular Weight Difference as a Practical Procurement Discriminator

The molecular weight of the target compound is 287.58 g/mol, which is 79.9 g/mol higher than the non-brominated analog 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine (208.69 g/mol) due to the replacement of a hydrogen atom with a bromine atom (atomic mass of Br ≈ 79.9) . This 38% increase in molecular weight is a key differentiator for inventory, analytical, and procurement purposes, ensuring the correct compound is ordered and received .

Analytical Chemistry Procurement Inventory Management

Unique Synthetic Utility as a C3-Bromo Cross-Coupling Partner

The C3-bromo substituent serves as a privileged handle for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate more complex, π-extended imidazo[1,2-a]pyridine systems [1]. This contrasts with the non-brominated analog, 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine, which lacks this specific reactive site and would require alternative, often less efficient, functionalization strategies (e.g., directed C-H activation) [2]. The 3-bromo-imidazo[1,2-a]pyridine scaffold has been demonstrated to undergo efficient transformation in Suzuki-Miyaura reactions [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine (CAS 904813-68-9)


Medicinal Chemistry: Synthesis of Lipophilic, Cross-Coupled Lead Series

This compound is ideal for medicinal chemistry programs seeking to build a library of imidazo[1,2-a]pyridine-based drug candidates with enhanced lipophilicity. The C3-bromo handle allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce various aryl, heteroaryl, or amine groups. The pre-installed tert-butyl group ensures that all derived analogs start with a high baseline LogP (4.05), which can be advantageous for targeting intracellular or CNS targets where increased membrane permeability is required [1].

Synthetic Chemistry: A Key Intermediate for Building π-Extended Heterocyclic Systems

As a synthetic building block, this compound's primary value lies in its reactivity. The C3-bromo substituent is a reliable handle for cross-coupling chemistry, enabling the construction of more complex, π-conjugated imidazo[1,2-a]pyridine frameworks. This is a key step in preparing materials for organic electronics or in synthesizing complex natural product analogs. The compound's defined reactivity profile, as demonstrated in the literature for similar 3-bromo derivatives, makes it a predictable and efficient choice for multistep syntheses .

Physicochemical Property Optimization: Tuning Lipophilicity in Lead Candidates

The target compound's high calculated LogP of 4.05 provides a significant starting point for medicinal chemists aiming to optimize a lead series for better ADME properties. When a lead compound requires an increase in lipophilicity to improve oral absorption or brain penetration, incorporating this specific building block early in the synthesis can be a strategic move. The quantitative ΔLogP of +0.76 over the non-brominated analog and +2.41 over the non-tert-butyl analog provides a clear, data-driven justification for its selection in a property-driven design strategy [1].

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